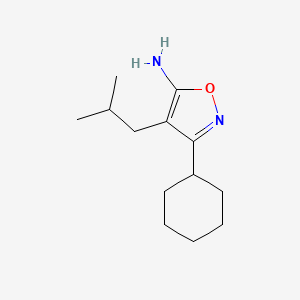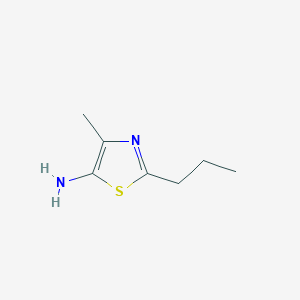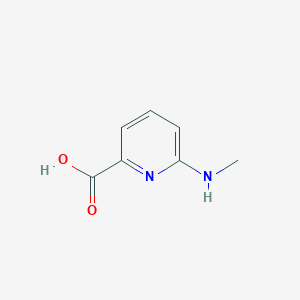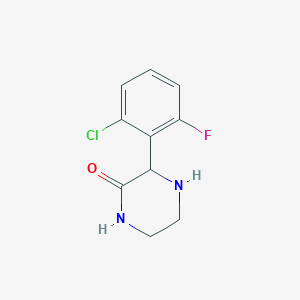![molecular formula C9H15NO3 B1428038 1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid CAS No. 1249301-51-6](/img/structure/B1428038.png)
1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid
Vue d'ensemble
Description
1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid is a chemical compound with the CAS Number: 1249301-51-6 . It has a molecular weight of 185.22 . The IUPAC name for this compound is 1- { [isopropyl (methyl)amino]carbonyl}cyclopropanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO3/c1-6(2)10(3)7(11)9(4-5-9)8(12)13/h6H,4-5H2,1-3H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the information I found.Applications De Recherche Scientifique
Inhibition of Mycobacterial Mycolic Acid Biosynthesis
One of the primary applications of compounds structurally related to 1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid is in the inhibition of mycobacterial mycolic acid biosynthesis. The synthesis of methyl esters of cyclopropane and cyclopropene fatty acids, like 1-alkylcyclopropene-3-carboxylic acids, has been shown to act as inhibitors of mycolic acid biosynthesis. This is significant in the context of targeting mycobacteria, which are known for their robust cell walls containing mycolic acids (Hartmann et al., 1994).
Synthesis of Heterocyclic Derivatives
The compound has been used as a precursor in the synthesis of new heterocyclic derivatives comprising thiadiazole and 1,2,4-triazole moieties. Such compounds are synthesized using cyclopropane dicarboxylic acid derivatives, showcasing the versatility of cyclopropane-based structures in medicinal chemistry (Sharba et al., 2005).
Ethylene Precursor Studies in Plants
Cyclopropane carboxylic acid derivatives are significant in the study of ethylene production in plants. For example, 1-(malonylamino)cyclopropane-1-carboxylic acid, a major conjugate of 1-aminocyclopropane-1-carboxylic acid, has been identified as an ethylene precursor in higher plants. This is crucial in understanding the biochemical pathways of ethylene, a critical hormone in plant biology (Hoffman et al., 1982).
Development of Biological Active Compounds
Cyclopropane-containing compounds, including those related to 1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid, have been explored for their biological activities, such as antifungal, antimicrobial, antiviral, and antitumoral properties. The cyclopropane moiety's role in restricting compound conformation is instrumental in enhancing activity and studying bioactive conformations (Coleman & Hudson, 2016).
Inhibition of Apple Ethylene Production
Derivatives of cyclopropane carboxylic acid, like cyclopropane-1,1-dicarboxylic acid, have been studied for their inhibitory effects on ethylene production in apples. This is particularly important in post-harvest physiology of fruits, where controlling ethylene production can significantly impact shelf life and fruit quality (Dourtoglou & Koussissi, 2000).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-[methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(2)10(3)7(11)9(4-5-9)8(12)13/h6H,4-5H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUJCPIZXYPAQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)C1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



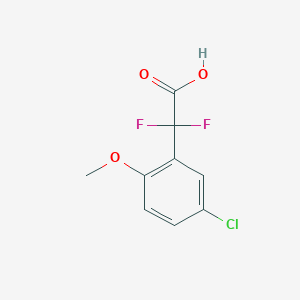
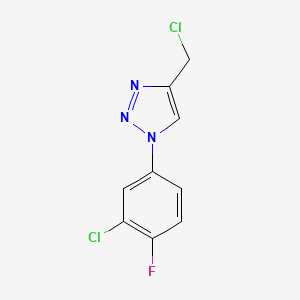
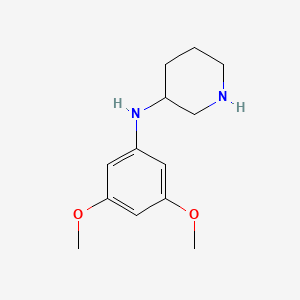
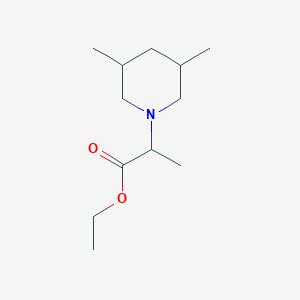
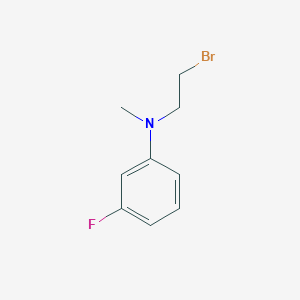
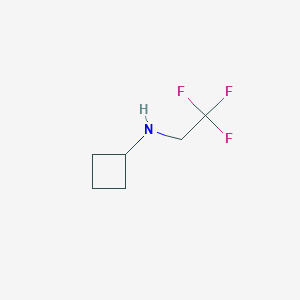
![1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1427965.png)
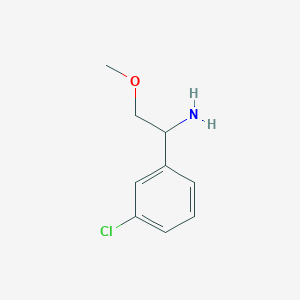
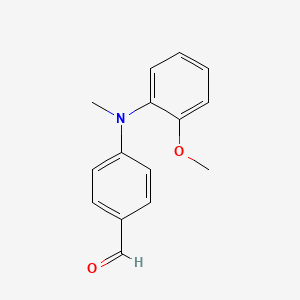
![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1427969.png)
